molecular formula C6H10O3 B8506259 methyl 3-[(2S)-oxiran-2-yl]propanoate CAS No. 85428-31-5

methyl 3-[(2S)-oxiran-2-yl]propanoate

Cat. No.: B8506259
CAS No.: 85428-31-5
M. Wt: 130.14 g/mol
InChI Key: XCRNWWBUCYZWRL-YFKPBYRVSA-N
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Description

methyl 3-[(2S)-oxiran-2-yl]propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a propionic acid methyl ester group. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2S)-oxiran-2-yl]propanoate typically involves the reaction of oxirane (ethylene oxide) with propionic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. Common catalysts used in this reaction include tertiary amines, which facilitate the ring-opening of the oxirane and subsequent esterification with propionic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction is catalyzed and the product is continuously removed and purified. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(2S)-oxiran-2-yl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 3-[(2S)-oxiran-2-yl]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(2S)-oxiran-2-yl]propanoate involves the ring-opening of the oxirane group, which can react with various nucleophiles. This reaction is typically catalyzed by tertiary amines, which facilitate the formation of a hydrogen-bonded complex between the acid and oxirane. The carboxylate anion then participates in the ring-opening of the oxirane, leading to the formation of the ester .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-[(2S)-oxiran-2-yl]propanoate is unique due to the presence of the oxirane ring, which imparts distinct reactivity and chemical properties. This makes it more versatile in chemical synthesis and industrial applications compared to simpler esters .

Properties

CAS No.

85428-31-5

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl 3-[(2S)-oxiran-2-yl]propanoate

InChI

InChI=1S/C6H10O3/c1-8-6(7)3-2-5-4-9-5/h5H,2-4H2,1H3/t5-/m0/s1

InChI Key

XCRNWWBUCYZWRL-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)CC[C@H]1CO1

Canonical SMILES

COC(=O)CCC1CO1

Origin of Product

United States

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